Cas no 922032-05-1 (N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide)

N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide is a heterocyclic compound featuring fused benzodioxole and benzothiophene rings connected via an amide linkage. Its structure incorporates an electron-withdrawing carboxamide group at the dioxole ring and an aromatic benzothiophene moiety conjugated to the dioxole system. Key advantages include its potential utility as a building block in medicinal chemistry or materials science due to the combination of aromatic rings providing structural integrity and electronic conjugation, alongside functional groups (carboxamide) known for their metabolic stability and ability to form hydrogen bonds in biological contexts. The specific substitution pattern may influence binding interactions within target protein pockets or modulate material properties like absorption/emission characteristics compared to simpler analogues.
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide structure
922032-05-1 structure
Product name:N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
CAS No:922032-05-1
MF:C16H11NO3S
MW:297.328442811966
CID:5362760

N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzothiophen-5-yl)-1,3-benzodioxole-5-carboxamide
    • N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
    • Inchi: 1S/C16H11NO3S/c18-16(11-1-3-13-14(8-11)20-9-19-13)17-12-2-4-15-10(7-12)5-6-21-15/h1-8H,9H2,(H,17,18)
    • InChI Key: ACCCCHTVSZNBGF-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(C(NC3C=C4C(=CC=3)SC=C4)=O)C=C2OC1

N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2299-0232-30mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F2299-0232-20mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
20mg
$99.0 2023-07-06
Life Chemicals
F2299-0232-4mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F2299-0232-2μmol
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F2299-0232-1mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F2299-0232-10mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F2299-0232-5μmol
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F2299-0232-15mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
15mg
$89.0 2023-07-06
Life Chemicals
F2299-0232-25mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F2299-0232-40mg
N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide
922032-05-1 90%+
40mg
$140.0 2023-07-06

Additional information on N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide

Research Brief on N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 922032-05-1)

N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide (CAS: 922032-05-1) is a synthetic small molecule that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its benzothiophene and benzodioxole moieties, has been investigated for its biological activity, particularly in the context of neurodegenerative diseases and cancer. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, positioning it as a promising candidate for further development.

The structural features of N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide suggest its potential as a modulator of key signaling pathways. The benzothiophene scaffold is known for its ability to interact with various biological targets, including kinases and G-protein-coupled receptors (GPCRs), while the benzodioxole moiety may contribute to enhanced metabolic stability and bioavailability. These properties make the compound an attractive subject for structure-activity relationship (SAR) studies aimed at optimizing its pharmacological profile.

Recent research has focused on elucidating the molecular targets of N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide. A 2023 study published in the Journal of Medicinal Chemistry reported that the compound exhibits selective inhibition of histone deacetylases (HDACs), a class of enzymes implicated in epigenetic regulation and cancer progression. The study demonstrated that the compound's benzothiophene group plays a critical role in binding to the HDAC active site, while the benzodioxole moiety enhances cellular permeability. These findings suggest potential applications in oncology, particularly for cancers with dysregulated HDAC activity.

In addition to its anticancer properties, N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide has shown promise in neurodegenerative disease models. A 2022 study in ACS Chemical Neuroscience revealed that the compound exhibits neuroprotective effects in vitro and in vivo, potentially through modulation of oxidative stress pathways. The researchers observed that the compound reduced neuronal apoptosis and improved cognitive function in animal models of Alzheimer's disease, highlighting its potential as a multifunctional therapeutic agent.

Pharmacokinetic studies of N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide have provided insights into its drug-like properties. The compound demonstrates favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate rapid hepatic clearance in some species. Ongoing medicinal chemistry efforts are focused on addressing these limitations through structural modifications.

The synthesis of N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves a multi-step process starting from commercially available precursors. Recent advances in synthetic methodology have improved the yield and scalability of this process, making the compound more accessible for research purposes. A 2023 patent application described an optimized route that reduces the number of purification steps while maintaining high purity, which could facilitate larger-scale production for clinical studies.

Looking ahead, the development of N-(1-benzothiophen-5-yl)-2H-1,3-benzodioxole-5-carboxamide faces several key challenges and opportunities. While its diverse biological activities are promising, further research is needed to fully characterize its safety profile and therapeutic window. Additionally, the identification of biomarkers for patient stratification could enhance its clinical translation. With continued investigation, this compound may emerge as a valuable tool for understanding disease mechanisms and as a potential therapeutic agent in multiple indications.

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